Product packaging for 4-(Dimethylamino)benzonitrile(Cat. No.:CAS No. 1197-19-9)

4-(Dimethylamino)benzonitrile

Cat. No.: B074231
CAS No.: 1197-19-9
M. Wt: 146.19 g/mol
InChI Key: JYMNQRQQBJIMCV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzonitrile (DMABN) is a highly significant organic compound renowned for its pronounced solvatochromic behavior, making it an indispensable probe in photophysical and spectroscopic research. Its primary research value lies in its role as the classic model system for studying the Dual Fluorescence phenomenon and the Twisted Intramolecular Charge Transfer (TICT) process. Upon photoexcitation in polar solvents, DMABN exhibits two distinct emission bands: a normal, short-wavelength band and an anomalous, long-wavelength band. This is attributed to the formation of a state where the dimethylamino group twists to a near-perpendicular orientation relative to the benzonitrile plane, facilitating a full charge separation. This unique mechanism is pivotal for understanding electron and energy transfer processes in more complex molecular systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B074231 4-(Dimethylamino)benzonitrile CAS No. 1197-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)benzonitrile
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InChI

InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
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InChI Key

JYMNQRQQBJIMCV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10N2
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DSSTOX Substance ID

DTXSID4073255
Record name Benzonitrile, 4-(dimethylamino)-
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Molecular Weight

146.19 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Cyano-N,N-dimethylaniline
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Vapor Pressure

0.02 [mmHg]
Record name 4-Cyano-N,N-dimethylaniline
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CAS No.

1197-19-9
Record name 4-(Dimethylamino)benzonitrile
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Record name 4-CYANO-N,N-DIMETHYLANILINE
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Historical Context and Conceptual Development of 4 Dimethylamino Benzonitrile Research

Early Discoveries and Initial Observations of Dual Fluorescence (Lippert and co-workers, 1959-1962)

The story of DMABN begins in 1959, when Lippert and his colleagues first reported its peculiar dual fluorescence. diva-portal.orgnih.govacs.org They observed that while DMABN exhibits a single fluorescence band in nonpolar solvents, it displays two distinct emission bands in polar solvents. mdpi.comias.ac.in The first, higher-energy band, termed the "normal" or locally excited (LE) fluorescence, is relatively insensitive to the polarity of the solvent. nih.govacs.org In contrast, the second, lower-energy "anomalous" band shows a significant red-shift (a shift to longer wavelengths) as the solvent polarity increases. ias.ac.in This strong dependence on solvent polarity suggested that the state responsible for the anomalous emission possesses a large dipole moment, indicating a significant charge separation within the molecule. ias.ac.innih.gov These initial experiments laid the groundwork for decades of research aimed at understanding the origin of this dual fluorescence. ias.ac.indiva-portal.org

Evolution of Excited-State Intramolecular Charge Transfer (ICT) Models

The groundbreaking observations by Lippert's group spurred the development of several theoretical models to explain the dual fluorescence of DMABN. These models center around the concept of intramolecular charge transfer (ICT), where an electron is transferred from one part of the molecule (the donor) to another (the acceptor) upon photoexcitation.

The first model proposed by Lippert and his team in 1962 was the "state reversal" or "B→A inversion" model. ias.ac.innih.gov This model posited that DMABN has two closely-lying excited states, a less polar state (¹Lb or B-state) and a more polar state (¹La or A-state). ias.ac.innih.gov In nonpolar solvents, the ¹Lb state is the lowest excited state, and fluorescence occurs from this state. ias.ac.in However, in polar solvents, the highly polar ¹La state is stabilized to a greater extent, causing it to drop below the ¹Lb state in energy. ias.ac.in This "state reversal" would then lead to the anomalous fluorescence from the ¹La state. ias.ac.innih.gov A key prediction of this model was that the two emission bands should have mutually perpendicular polarization. diva-portal.org However, this was later contradicted by experimental measurements which found a parallel polarization for both bands, leading to the eventual dismissal of the state reversal model. diva-portal.orgnih.gov

The shortcomings of the state reversal model paved the way for a new explanation that considered changes in the molecule's geometry. This led to the formulation of the Twisted Intramolecular Charge Transfer (TICT) model, which has become the most widely accepted explanation for the dual fluorescence of DMABN. nih.govresearchgate.net

The TICT model was pioneered by Grabowski and his co-workers in 1973. ias.ac.indiva-portal.org They proposed that the dual fluorescence arises from two distinct excited-state species with different geometries. diva-portal.orgresearchgate.net The "normal" fluorescence originates from a locally excited (LE) state that is largely planar. ias.ac.in Upon excitation, in a polar solvent, the molecule can undergo a conformational change, specifically a rotation around the single bond connecting the dimethylamino group (the electron donor) to the phenyl ring (part of the electron acceptor). ias.ac.ingoettingen-research-online.de This twisting motion leads to a new, highly polar excited state where the dimethylamino group is perpendicular to the benzonitrile (B105546) moiety. researchgate.netaip.org This perpendicular arrangement minimizes the electronic coupling between the donor and acceptor, resulting in a state with a large degree of charge separation, known as the TICT state. researchgate.netaip.org

The TICT model has been substantiated by a wealth of experimental and computational evidence over the years. researchgate.net

Experimental Support:

Studies on derivatives of DMABN with restricted geometries have provided strong support for the TICT model. For instance, molecules where the amino group is forced into a pre-twisted conformation, like 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), exhibit only the charge-transfer fluorescence. goettingen-research-online.deresearchgate.net Conversely, molecules where the twisting is sterically hindered, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, show only the LE fluorescence. ias.ac.inresearchgate.net

Time-resolved spectroscopic techniques have been instrumental in probing the dynamics of the ICT process. Picosecond and femtosecond laser experiments have allowed researchers to observe the decay of the LE fluorescence and the simultaneous rise of the TICT fluorescence, providing direct evidence for the conversion between the two states. goettingen-research-online.de

Vibrational spectroscopy studies, including picosecond infrared and time-resolved resonance Raman spectroscopy, have confirmed the elongation of the C–Namino and C–Ncyano bonds in the charge-transfer state, which is consistent with the breaking of π-conjugation in the twisted geometry. nih.govacs.org

Computational Support:

Quantum chemical calculations have been crucial in exploring the potential energy surfaces of the ground and excited states of DMABN. researchgate.net Numerous theoretical studies, employing methods such as time-dependent density functional theory (TD-DFT), complete active space self-consistent field (CASSCF), and coupled-cluster methods (CC2), have consistently shown the existence of a minimum on the excited-state potential energy surface corresponding to a twisted geometry. nih.govacs.orgacs.org

These calculations have also confirmed the large dipole moment of the TICT state, which explains its significant stabilization in polar solvents. nih.govresearchgate.net

Simulations of the excited-state dynamics have provided further insights into the mechanism of TICT formation, supporting the idea that the TICT state is populated via the LE state through a twisting motion of the dimethylamino group. mdpi.comnih.gov

Table 1: Comparison of Calculated and Experimental Dipole Moments (µ) of DMABN

State Calculated µ (Debye) Experimental µ (Debye)
Ground State (GS) 6.62 D diva-portal.org ~6.6 D nih.gov
Locally Excited (LE) State 8.57 D diva-portal.org -
Twisted Intramolecular Charge Transfer (TICT) State 11.91 D diva-portal.org ~15-23 D ias.ac.in

The geometry of the TICT state is characterized by a perpendicular arrangement of the dimethylamino group relative to the benzonitrile ring, corresponding to a twist angle of approximately 90 degrees. acs.orgvanderbilt.edu However, research suggests that the charge transfer and emission may not occur from a fully twisted 90° conformation. acs.org

Some computational studies have indicated the existence of a "partially twisted" ICT (pTICT) state with a twist angle of around 53° that may be responsible for the anomalous fluorescence. acs.org Furthermore, other geometrical changes, such as the pyramidalization of the ring carbon atom attached to the amino group and quinoidal distortions of the benzene (B151609) ring, have been shown to contribute to the reaction path from the LE to the ICT state. acs.org While the twisting motion is considered the primary driver for the formation of the charge-transfer state, the exact geometry of the emissive ICT state remains an active area of investigation. nih.govacs.org

Rehybridized Intramolecular Charge Transfer (RICT) Model

The Rehybridized Intramolecular Charge Transfer (RICT) model represents a significant departure from the more widely known Twisted Intramolecular Charge Transfer (TICT) model.

The RICT model, proposed by Sobolewski and Domcke, posits that the ICT state involves a rehybridization of the cyano group, leading to a bent C-C≡N geometry. mpg.dediva-portal.org This bending motion, rather than the twisting of the dimethylamino group, is suggested to be the primary coordinate for the charge transfer process. mpg.dediva-portal.org In this model, the charge transfer occurs from an aromatic π orbital to a σ* orbital of the cyano group, forming a πσ* state. nih.gov Theoretical calculations have suggested that this RICT state possesses a large dipole moment, consistent with the solvatochromic shift observed in the anomalous fluorescence band. diva-portal.org Specifically, a C(Ph)−C≡N angle of approximately 120° has been proposed for the RICT state. mpg.de

Despite its initial proposal, the role of the RICT state in the relaxation dynamics of DMABN has been a subject of considerable debate and is now largely considered less likely to be the primary mechanism. Several computational and experimental studies have raised doubts about its significance.

Energetic Considerations: Numerous theoretical calculations have indicated that the RICT state lies at a significantly higher energy than both the LE and TICT states. mpg.deacs.org Furthermore, a substantial energy barrier is associated with its formation, making it a less favorable pathway for excited-state relaxation. acs.org Some studies have even concluded that the RICT structure does not correspond to a minimum on the potential energy surface. diva-portal.orgarxiv.org

Experimental Discrepancies: Predictions based on the RICT model have not always aligned with experimental observations. For instance, the model predicted that 4-(dimethylamino)phenylacetylene (DACET), a molecule with a C≡C-H group instead of a C≡N group, would exhibit more efficient ICT than DMABN. However, experimental studies showed that DACET does not undergo an ICT reaction, even in highly polar solvents. mpg.de

Vibrational Frequency Calculations: Comparisons between calculated and experimentally measured CN stretching frequencies of the ICT state have also cast doubt on the validity of the RICT model. mpg.de

Alternative Explanations: The transient absorption band that was once tentatively assigned to the RICT state has been disputed. It has been argued that similar absorption bands are observed in DMABN analogues where the cyano group is replaced by other electron-withdrawing groups incapable of forming RICT-type structures. nih.govdiva-portal.org More recent simulations have assigned this band to the near-planar LE minimum. diva-portal.org

While initially a compelling alternative, the weight of evidence from both theoretical and experimental investigations has led to a general consensus that the RICT model is not the primary explanation for the dual fluorescence of DMABN. mpg.dediva-portal.org

Planar Intramolecular Charge Transfer (PICT) Model

In contrast to models requiring significant geometric distortion, the Planar Intramolecular Charge Transfer (PICT) model proposes that the charge transfer can occur in a structure where the dimethylamino group remains in or close to the plane of the benzene ring. nih.govbibliotekanauki.pl This model emphasizes the importance of vibronic interactions in the Franck-Condon region for the formation of the CT state. nih.gov The PICT model suggests that a full 90° twist of the amino group is not a prerequisite for efficient ICT. bibliotekanauki.pl Instead, it posits that a non-zero electronic coupling between the donor (dimethylamino) and acceptor (benzonitrile) moieties exists in the ICT state. bibliotekanauki.pl The observation of dual fluorescence in a planarized analogue of DMABN, NTC6, has been considered as important evidence supporting the PICT concept. epj-conferences.org However, the PICT model has also been a subject of debate, with some studies suggesting that even in NTC6, a degree of twisting of the amino group is still possible and plays a role in the ICT process. epj-conferences.org

Partially Twisted Intramolecular Charge Transfer (pTICT) Model

The Partially Twisted Intramolecular Charge Transfer (pTICT) model offers a nuanced perspective that bridges the gap between the fully twisted and planar models. This model suggests that the fluorescent ICT state corresponds to a structure where the dimethylamino group is twisted to an angle significantly less than 90°. researchgate.net Evidence for the pTICT model comes from discrepancies observed between the decay times of the transient absorption of the TICT state and the fluorescence decay of the ICT state in acetonitrile (B52724). acs.org Combined computational studies have indicated the existence of a stable pTICT structure with a twisting angle of approximately 53°. acs.org This pTICT state is proposed to be the species responsible for the emissive ICT state, while the fully twisted TICT state may be involved in other non-radiative decay pathways. researchgate.net The barrier for the transformation from the pTICT to the TICT state has been computationally estimated, suggesting that the pTICT state is kinetically trapped, allowing it to fluoresce. rsc.org

Significance of DMABN as an Archetypal System in Photophysics

4-(Dimethylamino)benzonitrile holds a prominent position in the field of photophysics as an archetypal system for studying intramolecular charge transfer. diva-portal.orgworktribe.com Its seemingly simple structure belies a complex photophysical behavior that has driven the development and refinement of numerous theoretical models and experimental techniques. worktribe.com The extensive research on DMABN has provided fundamental insights into the nature of excited states, the role of molecular geometry in charge separation, and the influence of the solvent environment on photochemical processes. nih.govbibliotekanauki.pl

The ongoing debate surrounding the precise mechanism of its dual fluorescence has spurred the advancement of computational chemistry methods and time-resolved spectroscopic techniques. researchgate.networktribe.com The various models proposed for DMABN, including the TICT, RICT, PICT, and pTICT models, have provided a conceptual framework for understanding ICT in a wide range of other donor-acceptor molecules. bibliotekanauki.pl Consequently, DMABN continues to be a benchmark molecule for testing new theoretical approaches and for exploring the intricate details of excited-state dynamics.

Theoretical Frameworks and Computational Methodologies in Dmabn Studies

Quantum Chemical Calculation Approaches

A variety of quantum chemical calculation methods have been employed to unravel the intricacies of DMABN's photochemistry. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the potential energy surfaces, electronic state characters, and nonadiabatic interactions that are central to the dual fluorescence phenomenon.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been instrumental in providing a rigorous description of the electronic structure of DMABN in its ground and excited states.

Multireference Configuration Interaction (MRCI) is a high-level ab initio method that accounts for electron correlation by including multiple electronic configurations as a reference in the configuration interaction expansion. wikipedia.org This approach is particularly well-suited for describing molecules like DMABN, where multiple electronic states are close in energy and their wavefunctions are not well-represented by a single determinant.

In studies of DMABN, MRCI has been specifically utilized to compute the nonadiabatic interaction between the two lowest excited ππ* states, identified as S₂(Lₐ, CT) and S₁(Lₑ, LE), and to locate the corresponding minimum on the crossing seam (MXS). acs.orgresearchgate.netnih.gov Research has shown that the MXS structure possesses a twisting angle of approximately 50°. acs.orgresearchgate.net The branching space at this geometry does not involve the twisting motion of the dimethylamino group, indicating that this motion is not directly involved in the deactivation from the S₂ to the S₁ state. acs.orgresearchgate.net Furthermore, the inclusion of solvent effects using the conductor-like screening model (COSMO) in MRCI calculations does not significantly alter this picture. acs.orgresearchgate.net

The accuracy of MRCI calculations can be sensitive to the choice of the active space and the inclusion of single and double excitations (MRCISD). For instance, single excitation corrections have been shown to significantly improve the energetics of the S₂(¹A₁) state, decreasing its energy by about 1 eV, while the energy of the S₁(¹B₂) state remains largely unchanged. acs.org

MRCI Calculation Parameters for DMABN Key Findings
Method Multireference Configuration Interaction (MRCI)
Application Calculation of nonadiabatic interaction between S₂(Lₐ, CT) and S₁(Lₑ, LE) states.
Key Structural Feature Minimum on the Crossing Seam (MXS) with a twisting angle of ~50°. acs.orgresearchgate.net
Effect of Solvent (COSMO) No significant influence on the S₂ to S₁ deactivation pathway. acs.orgresearchgate.net
Energetic Corrections Single excitation corrections lower the S₂(¹A₁) state energy by ~1 eV. acs.org

The second-order Algebraic Diagrammatic Construction (ADC(2)) method is a powerful tool for calculating the electronic excitation energies and properties of molecules. acs.orgresearchgate.netnih.gov It offers a balanced description of both locally excited and charge-transfer states, which is crucial for understanding the photophysics of DMABN.

ADC(2) has been extensively applied to investigate the role of different electronic states and structural motions in the dual fluorescence of DMABN. acs.orgresearchgate.netnih.gov Nonadiabatic photodynamics simulations based on ADC(2) have revealed that the transition from the S₂ to the S₁ state is an extremely fast process, occurring in approximately 8.5 femtoseconds, and does not involve the twisting of the N(CH₃)₂ group. acs.orgnih.gov This suggests that the population of the twisted intramolecular charge-transfer (TICT) state primarily occurs through equilibration from the locally excited (LE) state. acs.org

ADC(2) Research Findings on DMABN Details
S₂ to S₁ Transition Time ~8.5 fs (femtoseconds). nih.gov
Mechanism of TICT Formation Equilibration from the LE state. acs.org
Role of CCN Bending Leads to stabilization and charge transfer under Cₛ symmetry, but is not a stable minimum. acs.orgresearchgate.netnih.gov
Primary Dynamic Process Nonadiabatic interaction between LE and CT states. acs.orgresearchgate.netnih.gov

Ab Initio Methods

Algebraic Diagrammatic Construction (ADC(2))
Spin-Opposite Scaling (SOS-ADC(2))

Spin-Opposite Scaling ADC(2) (SOS-ADC(2)) is a modification of the ADC(2) method that improves its accuracy and computational efficiency by scaling the contributions from opposite-spin and same-spin electron pairs differently. diva-portal.orgq-chem.com This approach has proven to be particularly effective in describing the excited-state potential energy surfaces of DMABN. nih.gov

In the context of simulating the nonadiabatic relaxation dynamics of DMABN in polar solution, the QM/MM (Quantum Mechanics/Molecular Mechanics) method has been employed, with the DMABN molecule (the QM subsystem) being treated at the SOS-ADC(2) level of theory. nih.gov This approach has been shown to provide a realistic description of the excited-state potential energy surfaces. nih.gov The simulations qualitatively reproduce the experimentally observed dual fluorescence, allowing for an unambiguous assignment of the two emission bands: the normal band originates from the near-planar locally excited (LE) structure, while the anomalous band arises from the twisted intramolecular charge transfer (TICT) structure. nih.gov

Furthermore, SOS-ADC(2) has been utilized in the simulation and analysis of the transient absorption spectrum of DMABN in acetonitrile (B52724). diva-portal.org In these studies, the ground electronic state was described by second-order Møller-Plesset perturbation theory (MP2) with spin-opposite scaling (SOS-MP2), while the excited states were calculated using SOS-ADC(2). diva-portal.org

Application of SOS-ADC(2) to DMABN Key Outcomes
Methodology Used within a QM/MM framework for simulating relaxation dynamics in solution. nih.gov
Accuracy Provides a realistic description of excited-state potential energy surfaces. nih.gov
Fluorescence Band Assignment Normal band: LE structure; Anomalous band: TICT structure. nih.gov
Transient Absorption Spectra Used in conjunction with SOS-MP2 for calculating transient absorption in acetonitrile. diva-portal.org

The Complete Active Space Self-Consistent Field (CASSCF) method is a multiconfigurational approach that provides a qualitatively correct description of the electronic wavefunction in cases where static correlation is significant, such as in the excited states of DMABN. arxiv.orgarxiv.orgpyscf.org In a CASSCF calculation, the molecular orbitals are partitioned into inactive, active, and virtual spaces. Within the active space, a full configuration interaction calculation is performed, providing a balanced description of the electronic states arising from the distribution of a specific number of electrons in a set of active orbitals. pyscf.org

In the study of DMABN, CASSCF has been employed to explore the torsional potential associated with the Twisted Intramolecular Charge Transfer (TICT) model. acs.org However, research has indicated that the CASSCF method, along with Configuration Interaction with Singles (CIS), does not provide a quantitatively correct description of the torsional behavior of the LE and CT states. acs.org For example, CASSCF calculations may fail to predict the crossing between these two states at the expected twisting angle of around 45°. acs.org

Despite these limitations, CASSCF serves as an essential starting point for more accurate, multireference perturbation theory methods like CASPT2. acs.orgdiva-portal.org For instance, in benchmarking studies, the performance of other methods is often evaluated against results from extended multistate complete active space second-order perturbation theory (XMS-CASPT2), which uses a CASSCF wavefunction as its reference. diva-portal.org The active space for such calculations on DMABN typically includes the π and π* orbitals of the benzonitrile (B105546) moiety and the lone pair orbital of the dimethylamino group. diva-portal.org

CASSCF in DMABN Studies Observations and Limitations
Application Exploration of the torsional potential in the TICT model. acs.org
Torsional Behavior Does not provide a quantitatively correct description of LE and CT state torsion. acs.org
State Crossing May fail to predict the crossing between the LE and CT states. acs.org
Role as a Reference Method Serves as the reference wavefunction for more accurate methods like CASPT2. acs.orgdiva-portal.org
Typical Active Space Includes π and π* orbitals of the benzonitrile ring and the nitrogen lone pair. diva-portal.org

Complete Active Space Perturbation Theory (CASPT2) is a multireference perturbation theory method that builds upon a CASSCF reference wavefunction to incorporate dynamic electron correlation. arxiv.org This approach generally provides a more accurate description of the energetics of excited states compared to CASSCF alone.

In the investigation of DMABN, CASPT2 calculations have been instrumental in refining the understanding of its photophysical properties. acs.orgnih.gov High-level CASPT2 simulations performed on DMABN in the gas phase and in various solvents have consistently shown that the TICT minimum is energetically more favorable than the proposed planar intramolecular charge transfer (PICT) minimum. nih.gov These studies have also suggested that the influence of the πσ* state can be ruled out as a key player in the dual fluorescence mechanism. nih.gov

CASPT2 Insights into DMABN Key Findings and Considerations
Energetic Favorability The TICT minimum is more favorable than the PICT minimum. nih.gov
Role of πσ State*Its influence is generally ruled out. nih.gov
Dependence on Reference Results can be sensitive to the number of states in the state-averaged CASSCF. nih.gov
Relaxation Pathway Some studies suggest initial relaxation to a PICT minimum on S₂. nih.gov
Benchmarking Standard Used as a benchmark for other methods like TDDFT, which can show significant energy deviations. nih.gov
Approximate Coupled Cluster Singles and Doubles (CC2)

The approximate coupled-cluster singles and doubles (CC2) method has proven to be a valuable tool for studying the excited states of DMABN. acs.orgresearchgate.net It has been successfully employed to calculate the transient absorption spectra of DMABN in acetonitrile, providing an unambiguous assignment of spectral signals to specific excited-state structures. acs.orgresearchgate.net By breaking down the calculated spectrum into contributions from twisted and non-twisted molecular geometries, researchers have been able to attribute the excited-state absorption band near 1.7 eV to the near-planar locally excited (LE) minimum on the S1 state. acs.orgresearchgate.net

CC2 calculations have also been instrumental in mapping the reaction path from the LE state to the intramolecular charge transfer (ICT) state. acs.org These studies have identified three key coordinates involved in this transition: the twisting motion of the dimethylamino group, pyramidalization of the ring carbon atom, and quinoidalization modes of the ring. acs.org Both CC2 and Time-Dependent DFT (TD-DFT) support the crucial role of the torsional mode in stabilizing the charge-transfer state, making it a primary driver of the molecule's photodynamics. acs.org Furthermore, full geometry optimizations of the LE and CT states have been achieved using the CC2 method, providing valuable data on the force constants and vibrational frequencies of these states, which show good agreement with experimental results. acs.org

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are widely used to investigate the excited-state dynamics of DMABN. acs.orgnih.gov These methods have been employed to study the formation of excited charge transfer states, considering various geometric relaxation pathways that lead to low-lying intramolecular charge transfer states. acs.org The results from DFT-based calculations for excitation energies, oscillator strengths, and dipole moments have shown favorable comparisons with both experimental data and more computationally expensive methods like CASPT2. acs.org

TDDFT studies have been particularly insightful in understanding the role of intermolecular hydrogen bonding on the ICT excited state of DMABN in protic solvents like methanol (B129727). nih.gov These calculations have demonstrated that the formation of a hydrogen bond between the cyano group of DMABN and a methanol molecule can induce a blue shift in the C≡N stretching mode in both the ground and the twisted intramolecular charge-transfer (TICT) states. nih.gov This finding led to a reassignment of experimentally observed transient infrared absorption bands, with the hydrogen-bonded TICT state corresponding to the higher frequency component. nih.gov Furthermore, TDDFT calculations have shown a significant strengthening of this intermolecular hydrogen bond in the TICT state, which is believed to facilitate the deactivation of the excited state and contribute to fluorescence quenching in protic solvents. nih.gov The application of TDDFT has also been successful in calculating the transition energies from the ground to the first excited state in various organic molecules. researchgate.net

Within the framework of DFT, the B2PLYP double hybrid functional has been utilized for high-level theoretical calculations of the gas-phase structure of DMABN. whiterose.ac.uk These calculations, performed with correlation-consistent basis sets of varying sizes, have provided structural parameters that are in excellent agreement with experimental data obtained from gas electron diffraction. whiterose.ac.uk This agreement underscores the accuracy of the B2PLYP functional for determining the geometry of DMABN. whiterose.ac.uk

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To account for the influence of the solvent environment on the photophysics of DMABN, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are frequently employed. acs.org These methods treat the solute (DMABN) with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using a more computationally efficient molecular mechanics force field. acs.org This multiscale modeling approach allows for the simulation of chemical processes in condensed phases. nih.govcecam.orgwikipedia.org

In the additive QM/MM scheme, the total energy of the system is calculated by summing the quantum mechanically calculated energy of the QM region, the molecular mechanically calculated energy of the MM region, and the interaction energy between the two regions. acs.orgnih.gov A key advantage of this approach is that it does not require MM parameters for the QM atoms. frontiersin.org The additive QM/MM method has been used to construct the potential energy surfaces for DMABN in polar solution, enabling the simulation of its excited-state relaxation process. acs.orgnih.gov In these simulations, the electrostatic interactions between the DMABN molecule and the solvent are accounted for by including the point charges of the solvent molecules in the Hamiltonian of the QM subsystem. diva-portal.org

Born-Oppenheimer molecular dynamics (BOMD) simulations within a QM/MM framework provide a powerful tool for studying the dynamic evolution of enzyme reactions and other complex chemical processes. nih.gov In this approach, the forces on the atoms are calculated "on-the-fly" at each time step using the hybrid QM/MM potential, and these forces are then used to integrate Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface and the simulation of reaction dynamics. nih.gov While specific applications of BOMD with QM/MM to DMABN are not detailed in the provided context, this methodology represents a robust approach for studying its reaction dynamics in a solvent environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on DMABN, providing a means to simulate the time evolution of the system at an atomic level. acs.orgacs.org These simulations have been crucial in understanding the microscopic mechanism of solvation and its impact on the different electronic states of DMABN. rsc.org By combining high-level ab initio calculations of the potential energy profiles in vacuum with MD simulations in various solvents, researchers have been able to evaluate electronic energies, energy gaps, and radial distribution functions. rsc.org

These simulations have revealed that in nonpolar solvents like cyclopentane, solvation effects are negligible. rsc.org However, in polar solvents such as acetonitrile, the charge-transfer state is significantly stabilized compared to the locally excited state, leading to a minimum on the potential energy surface at a fully twisted geometry. rsc.org This stabilization is primarily due to a more pronounced orientation of the solvent molecules around the donor (dimethylamino) and acceptor (cyano) groups in the charge-transfer state. rsc.org Nonequilibrium MD simulations have further elucidated the solvent-driven changes in the excited-state energy levels following photoexcitation, revealing a rapid initial solvent response. rsc.org Nonadiabatic molecular dynamics simulations have also been employed to calculate the transient absorption spectrum of DMABN, allowing for an unambiguous assignment of spectral signals to specific excited-state structures by analyzing contributions from twisted and non-twisted geometries. acs.orgresearchgate.net

Table of Theoretical and Computational Findings for DMABN
MethodologyKey FindingsCalculated Parameters
Approximate Coupled Cluster Singles and Doubles (CC2)- Identification of key coordinates for LE to ICT transition (twisting, pyramidalization, quinoidalization). acs.org
  • Assignment of the ~1.7 eV transient absorption band to the near-planar LE state. acs.orgresearchgate.net
  • - Transient absorption spectra. acs.orgresearchgate.net
  • Optimized geometries of LE and CT states. acs.org
  • Vibrational frequencies. acs.org
  • Density Functional Theory (DFT) / Time-Dependent DFT (TDDFT)- Favorable comparison of calculated excitation energies, oscillator strengths, and dipole moments with experimental data. acs.org
  • Blue shift of C≡N stretch in protic solvents due to hydrogen bonding. nih.gov
  • Strengthening of intermolecular hydrogen bond in the TICT state. nih.gov
  • - Excitation energies. acs.org
  • Oscillator strengths. acs.org
  • Dipole moments. acs.org
  • Vibrational frequencies. nih.gov
  • B2PLYP Functional- High accuracy in predicting the gas-phase structure of DMABN. whiterose.ac.uk- Molecular geometry parameters. whiterose.ac.uk
    Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)- Construction of potential energy surfaces for DMABN in solution. acs.orgnih.gov- Total system energy. acs.orgnih.gov
    Molecular Dynamics (MD) Simulations- Significant stabilization of the CT state in polar solvents. rsc.org
  • Rapid solvent response following photoexcitation. rsc.org
  • Assignment of transient absorption signals to twisted and non-twisted geometries. acs.orgresearchgate.net
  • - Electronic energies and energy gaps in solution. rsc.org
  • Radial distribution functions. rsc.org
  • Transient absorption spectra. acs.orgresearchgate.net
  • Nonadiabatic Molecular Dynamics (NAMD)

    Nonadiabatic molecular dynamics (NAMD) simulations are a class of methods designed to study chemical processes that involve transitions between different electronic potential energy surfaces. These methods are crucial for understanding the photorelaxation pathways of molecules like DMABN, where the Born-Oppenheimer approximation breaks down.

    In the context of DMABN, NAMD simulations have been employed to model the relaxation dynamics following photoexcitation. acs.org The computational methodology for studying related donor-acceptor compounds has often been adapted from approaches previously used for DMABN. acs.org Following initial photoexcitation to a bright excited state, NAMD simulations can track the subsequent internal conversion processes. For instance, in a related donor-acceptor molecule, simulations showed rapid internal conversion from the S₂ to the S₁ state, leading to the formation of the LE structure, which then isomerizes into a population of ICT structures. acs.org

    Semiclassical Fewest Switches Surface Hopping (FSSH)

    The Semiclassical Fewest Switches Surface Hopping (FSSH) method is one of the most widely used approaches for simulating nonadiabatic dynamics. nih.gov In this mixed quantum-classical method, the nuclei are treated classically, evolving on a single adiabatic potential energy surface at any given time, while the electrons are treated quantum mechanically. nih.gov The probability of "hopping" between different electronic states is calculated at each time step, allowing for the simulation of transitions between surfaces. diva-portal.org

    FSSH has been instrumental in elucidating the excited-state relaxation process of DMABN in various environments. Simulations have been used to model the coupled dynamics of the electronic wavefunction and the nuclei, providing insights into the formation of the TICT state. nih.gov Research has shown that in polar solutions, the transformation from the LE structure to the TICT structure occurs directly through intramolecular rotation. nih.gov These simulations have helped to unambiguously assign the two fluorescence bands observed experimentally: the "normal" band originating from the near-planar LE structure and the "anomalous" band from the TICT structure. nih.gov One study using FSSH with a QM/MM approach on DMABN in a water nanodroplet observed the formation of the TICT state at approximately 600 fs. nih.gov

    Key Findings from FSSH Simulations of DMABN
    Simulation DetailFindingReference
    DMABN in a water nanodroplet (QM/MM)Formation of the TICT state observed at ~600 fs. nih.gov
    DMABN in polar solutionDirect intramolecular rotation from LE to TICT state. nih.gov
    DMABN in the gas phase (TDDFT CAM-B3LYP)Ultrafast internal conversion from S₂ to S₁ state in less than 10 femtoseconds. nih.gov

    Direct Dynamics Variational Multiconfigurational Gaussian (DD-vMCG)

    The Direct Dynamics Variational Multiconfigurational Gaussian (DD-vMCG) method is a full quantum dynamics approach where the potential energy surfaces are calculated "on-the-fly" as the dynamics simulation progresses. ucl.ac.uk This avoids the need to pre-calculate global potential energy surfaces, which can be computationally prohibitive for molecules with many degrees of freedom.

    DD-vMCG has been applied to simulate the excited-state quantum dynamics of DMABN in both the gas phase and in various solvents, including cyclohexane, tetrahydrofuran, acetonitrile, and water. ucl.ac.uk These simulations, which were among the largest "on-the-fly" quantum dynamics simulations performed with this method at the time, have provided detailed insights into the initial population decay and the evolution of the nuclear wavepacket after excitation to the Lₐ state. ucl.ac.uk The results from DD-vMCG have been compared with those from other high-level methods to validate the findings. ucl.ac.uk

    Multilayer Multiconfigurational Time-Dependent Hartree (ML-MCTDH)

    The Multilayer Multiconfigurational Time-Dependent Hartree (ML-MCTDH) method is a powerful algorithm for solving the time-dependent Schrödinger equation for high-dimensional quantum systems. arxiv.orgnih.gov It is a numerically exact method that can provide benchmark results for comparison with more approximate methods.

    In the study of DMABN, ML-MCTDH has been used to perform dynamics simulations on parametrized linear vibronic coupling (LVC) potentials. ucl.ac.uk The population decays and the evolution of the nuclear wavepacket obtained from ML-MCTDH have shown very similar results to those from DD-vMCG simulations, providing a strong validation for the on-the-fly approach. ucl.ac.uk These simulations have been crucial in identifying the specific molecular motions, such as the ring C=C stretching and methyl tilting modes, that are responsible for the internal conversion from the Lₐ to the L♭ states. ucl.ac.uk

    Comparison of DD-vMCG and ML-MCTDH Findings for DMABN
    MethodKey FindingReference
    DD-vMCGSimulated excited-state quantum dynamics in gas phase and various solvents. ucl.ac.uk
    ML-MCTDHProvided benchmark population decays on LVC potentials, confirming DD-vMCG results. ucl.ac.uk
    BothIdentified ring C=C stretching and methyl tilting modes as crucial for internal conversion. ucl.ac.uk

    Continuum Solvation Models

    To accurately model the behavior of DMABN in different solvents, it is essential to account for the influence of the solvent environment on the electronic structure and dynamics of the molecule. Continuum solvation models are an efficient way to incorporate these effects by representing the solvent as a continuous medium with a specific dielectric constant. wikipedia.org

    Conductor-like Screening Model (COSMO)

    The Conductor-like Screening Model (COSMO) is a popular continuum solvation model where the solvent is treated as a conductor-like dielectric medium. wikipedia.orgsci-hub.se This approach simplifies the calculation of the solvent's reaction field and has been shown to be effective in describing solvent effects on the electronic states of molecules.

    In DMABN research, COSMO has been used in conjunction with methods like the algebraic diagrammatic construction method (ADC2) to study the molecule in solvents such as benzene (B151609), DMSO, and water. nih.gov These studies have revealed that the topology of the potential energy surface along the torsional coordinate is very similar for each solvent, indicating that the fundamental mechanism of charge transfer is not drastically altered by the solvent polarity, although the energetics are. nih.gov

    Polarizable Continuum Model (PCM)

    The Polarizable Continuum Model (PCM) is another widely used continuum solvation model that represents the solvent as a polarizable dielectric. wikipedia.orgdiracprogram.org There are different flavors of PCM, including the conductor-like PCM (C-PCM), which has been applied in DMABN studies. nih.gov

    PCM has been employed to investigate the spectroscopic properties of DMABN in various solvents. nih.gov For instance, the conductor version of PCM (C-PCM) has been used in combination with the addition of explicit solvent molecules to model the solvent environment more accurately. nih.gov Such calculations have been crucial for understanding how the solvent stabilizes the charge-transfer state and influences the dual fluorescence phenomenon. nih.gov In some studies, a dielectric version of PCM was used for CAS vertical energy computations, where the slow component of the solvent response was kept frozen. nih.gov

    Application of Continuum Solvation Models in DMABN Studies
    ModelApplication in DMABN ResearchKey InsightReference
    COSMOUsed with ADC2 to study DMABN in benzene, DMSO, and water.The topology of the potential energy surface along the torsion coordinate is similar across different solvents. nih.gov
    PCM (C-PCM)Used for TDDFT energies and excited state optimizations with explicit solvent molecules.Helps in understanding the stabilization of the charge-transfer state by the solvent. nih.gov
    PCM (Dielectric)Used for CAS vertical energy computations.Allows for state-specific calculation of the fast part of the solvent response. nih.gov

    Analytical Solvent Electrostatic Potential (ASEP)

    The Analytical Solvent Electrostatic Potential (ASEP) methodology, often used in conjunction with molecular dynamics (MD) simulations (ASEP/MD), is a powerful computational tool for studying solvent effects on molecular systems. This hybrid quantum mechanics/molecular mechanics (QM/MM) approach provides a detailed description of the solvent's influence on the solute's electronic structure and properties.

    In the ASEP/MD framework, the system is partitioned into a quantum mechanical (QM) region, typically the solute of interest (in this case, 4-(Dimethylamino)benzonitrile or DMABN), and a molecular mechanical (MM) region, which comprises the solvent molecules. The method involves performing classical molecular dynamics simulations to generate a representative ensemble of solvent configurations around the QM solute.

    From these configurations, an average electrostatic potential of the solvent is calculated. This averaged potential is then incorporated into the QM Hamiltonian of the solute. This procedure allows for a quantum mechanical calculation of the solute's properties, such as excitation energies and dipole moments, in the presence of the average electrostatic field of the solvent, without the prohibitive computational cost of performing full QM calculations on the entire system for each solvent configuration. This approach has been instrumental in elucidating the complex photophysics of DMABN, particularly its dual fluorescence phenomenon.

    Detailed Research Findings

    Computational studies employing the ASEP/MD methodology and similar discrete solvent models like the average solvent electrostatic configuration (ASEC) have provided significant insights into the intramolecular charge transfer (ICT) processes of DMABN in various solvents.

    One notable study investigated the structural and energetic aspects of the locally excited (LE) and twisted intramolecular charge transfer (TICT) states of DMABN in both the gas phase and in acetonitrile solution. The results highlighted the significant influence of the polar solvent environment on the relative energies of these states. While in the gas phase the TICT state is energetically less favorable, the polar nature of acetonitrile stabilizes this charge-separated state, facilitating the dual fluorescence phenomenon.

    The calculated vertical excitation energies, minimum-to-minimum transition energies, and vertical fluorescence energies from these studies show a good correlation with experimental data, validating the utility of the ASEP/MD approach in predicting the photophysical behavior of DMABN.

    Another investigation utilizing the ASEC model, which shares a similar theoretical basis with ASEP, explored the potential energy surfaces of DMABN's ground and excited states as a function of the dimethylamino group's torsion angle in solvents of varying polarities (benzene, DMSO, and water). These calculations revealed that the solvent polarity significantly impacts the energy barriers and crossings between different excited states, which is crucial for understanding the dynamics of the ICT process.

    The data from these computational studies are summarized in the tables below, showcasing the calculated energetic properties of DMABN in different environments.

    Table 1: Calculated Vertical Excitation, Minimum-to-Minimum, and Vertical Fluorescence Energies (in eV) of DMABN in Gas Phase and Acetonitrile (AN) Solution. acs.org

    State/TransitionGas PhaseAN SolutionExperimental (Gas)Experimental (AN)
    Vertical Excitation
    S1(LE)4.324.344.13, 4.15-
    S2(CT)4.904.754.574.24
    Minimum-to-Minimum (Te)
    LE state (C2v)4.134.14(3.95), 3.998-
    CT state (C1)4.293.90--
    Vertical Fluorescence (fl)
    LE state3.933.683.943.44
    CT state3.273.55 (extrap.)2.772.52

    Table 2: Vertical Excitation Energies (in eV) and Oscillator Strengths (f) of DMABN in Various Environments Calculated with Different Methods.

    EnvironmentMethodS1 (Lb) Energy (f)S2 (La) Energy (f)
    Gas PhaseSA(4)-MS-CAS(12,11)PT24.63 (0.00)4.96 (0.80)
    Gas PhaseEOM-CCSD4.53 (0.01)5.05 (1.10)
    Gas PhaseTDA-TDDFT/wB97X-D34.32 (0.00)4.58 (0.98)
    Water (micro-solvated)TDA-TDDFT/wB97X-D34.31 (0.00)4.47 (0.97)
    Acetonitrile (micro-solvated)TDA-TDDFT/wB97X-D34.33 (0.00)4.51 (0.97)
    Tetrahydrofuran (micro-solvated)TDA-TDDFT/wB97X-D34.34 (0.00)4.53 (0.97)

    Excited State Dynamics and Photophysical Mechanisms

    Dual Fluorescence Phenomenon

    DMABN exhibits a unique fluorescence spectrum that is highly sensitive to the polarity of its solvent environment. In polar solvents, it displays two distinct emission bands, a behavior known as dual fluorescence. This phenomenon arises from the existence of two different emissive excited states.

    In nonpolar solvents or the gas phase, the fluorescence of DMABN is characterized by a single, higher-energy emission band. aip.orgacs.orgnih.gov This is referred to as the "normal" emission and originates from a locally excited (LE) state. aip.orgacs.orgnih.govnih.gov Upon photoexcitation, the molecule transitions to an excited state where the electronic charge distribution is similar to the ground state, with the excitation primarily localized on the benzonitrile (B105546) portion of the molecule. acs.org The LE state has a near-planar geometry and a dipole moment that is only slightly larger than that of the ground state. nih.govnih.gov Emission from this LE state is responsible for the fluorescence band observed in nonpolar environments. acs.orgnih.gov

    When DMABN is in a sufficiently polar solvent, a second, lower-energy (red-shifted) emission band appears in its fluorescence spectrum. nih.govnih.gov This "anomalous" emission is attributed to a distinct excited state known as the intramolecular charge transfer (ICT) state. acs.orgnih.govnih.gov This state is characterized by a significant shift of electron density from the electron-donating dimethylamino group to the electron-accepting benzonitrile moiety. nih.gov This charge separation results in a large electric dipole moment, making the ICT state highly stabilized by polar solvent molecules. nih.govias.ac.in The dual fluorescence is the result of emission from both the LE and the ICT states. nih.gov

    Intramolecular Charge Transfer (ICT) Processes

    The formation of the charge transfer state is a dynamic process that occurs after the initial photoexcitation. This process is central to understanding the dual fluorescence of DMABN.

    The molecular structure of DMABN is inherently designed for intramolecular charge transfer. It consists of two key components:

    Electron Donor: The dimethylamino group (-N(CH₃)₂) serves as the electron-donating moiety. nih.govias.ac.in

    Electron Acceptor: The benzonitrile group, with its electron-withdrawing cyano (-CN) group, acts as the electron acceptor. nih.govias.ac.in

    Upon excitation, an electron is transferred from the donor to the acceptor, leading to the formation of the highly polar ICT state. ias.ac.in

    A widely accepted model for the formation of the ICT state is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govias.ac.in This model posits that the charge transfer is facilitated by a conformational change, specifically the torsional motion or twisting of the dimethylamino group relative to the plane of the benzonitrile ring. nih.govnih.govacs.org While the ground state of DMABN is mostly planar, the excited S1 state has been shown to have a twisted geometry of the dimethylamino group. ru.nl This twisting motion helps to electronically decouple the donor and acceptor orbitals, which in turn promotes a more complete charge separation and stabilizes the ICT state. acs.org Computational studies have found that the TICT state is a minimum on the excited state potential energy surface with a significant twist angle of the dimethylamino group. acs.org

    The photophysical dynamics of DMABN can be visualized using excited state potential energy surfaces (PES), which map the energy of the excited states as a function of molecular geometry, particularly the torsional angle of the dimethylamino group. Upon excitation, DMABN is initially in the Franck-Condon region and then evolves on the S1 potential energy surface. This surface features two important minima:

    A minimum corresponding to the near-planar LE state .

    A second minimum at a twisted geometry, corresponding to the ICT state . aip.org

    The relative energies of these two minima and the energy barrier between them are strongly influenced by the solvent polarity. In nonpolar solvents, the LE state is lower in energy, and the barrier to twisting is significant. In polar solvents, the highly polar ICT state is stabilized, its energy minimum is lowered (often below that of the LE state), and the barrier for the LE to ICT conversion is reduced, thus favoring the formation of the ICT state and leading to the observation of the anomalous red-shifted fluorescence. aip.org

    Table of Calculated and Experimental Dipole Moments for DMABN States

    StateCalculated Dipole Moment (D)Experimental Dipole Moment (D)
    Ground State (GS)6.65.7 - 6.6
    Locally Excited (LE) State10.39 - 11
    Charge Transfer (CT) State15.312 - 17.5

    Data compiled from various computational and experimental studies.

    Excited State Potential Energy Surfaces (PES)

    Ultrafast Photodynamics and Relaxation Pathways

    The photophysical journey of DMABN begins with the absorption of a photon, which promotes the molecule to an electronically excited state. The primary absorption band corresponds to the excitation to the bright S₂(¹Lₐ) state, which has significant charge-transfer (CT) character. acs.orgnih.gov A weaker absorption to the S₁(¹L♭) state, characterized as a locally excited (LE) state, also occurs at lower energies. acs.orgnih.gov

    Following excitation to the S₂ state, DMABN undergoes an extremely rapid, non-radiative transition to the S₁ state. acs.orgnih.gov This internal conversion is a critical step in the relaxation cascade. Trajectory surface hopping simulations predict this process occurs on an average timescale as fast as 8.5 femtoseconds (fs) in the gas phase. acs.orgresearchgate.net Other experimental and computational studies report this ultrafast relaxation occurring within 68 fs. acs.orgnih.govresearchgate.net This rapid decay is facilitated by the S₂/S₁ conical intersection. acs.org The transition does not involve significant torsion of the dimethylamino group; rather, it is driven by skeletal deformations of the phenyl ring. acs.orgresearchgate.net Because the minimum of the intersection seam has a planar structure, the formation of the S₁-LE state is the preferred outcome of this internal conversion process. acs.org

    Once the molecule populates the S₁ state, either directly or via internal conversion from S₂, it possesses excess vibrational energy. This energy is dissipated through vibrational relaxation. After the initial ultrafast internal conversion, the system equilibrates within the S₁ manifold in approximately 1 picosecond (ps). acs.org This process involves the redistribution of vibrational energy within the molecule and its transfer to the surrounding solvent, a process sometimes referred to as solvent cooling. nih.govacs.org This relaxation is a precursor to the subsequent dynamic equilibrium between the LE and TICT states.

    After vibrational relaxation on the S₁ potential energy surface, an equilibrium is established between the LE and TICT conformers. This equilibrium is the cornerstone of DMABN's dual fluorescence. In nonpolar solvents, the LE state is lower in energy, and the vast majority of the excited-state population resides in this minimum, leading to a single "normal" fluorescence band.

    In polar solvents like acetonitrile (B52724), the large dipole moment of the TICT state leads to its significant stabilization. nih.gov This shifts the equilibrium, allowing for a substantial population of the TICT state. The conversion of the LE structure into the TICT structure is a dynamic process. nih.gov In acetonitrile, the quenching of the LE state's absorption and the rise of the ICT state's absorption occur with a characteristic time of 4.1 ps. nih.govacs.org Time-resolved fluorescence spectroscopy has revealed that a partially twisted ICT state can form within a few hundred femtoseconds, which then fully relaxes to the TICT state on a timescale of 4.8 ps. nih.gov This dynamic equilibrium between the LE and TICT states gives rise to the two distinct emission bands: the higher-energy band from the LE state and the anomalous, red-shifted band from the TICT state. figshare.com

    Non-radiative Decay Mechanisms

    Intersystem crossing (ISC), a process that involves a change in spin multiplicity from the singlet excited state (S₁) to a triplet state (T₁), is a significant non-radiative decay channel for DMABN. The efficiency of this process, quantified by the intersystem crossing quantum yield (Φ_ISC), is notably insensitive to the polarity of the solvent rsc.org. This suggests that the structural and electronic factors governing the rate of intersystem crossing are not strongly influenced by the surrounding medium.

    Theoretical studies have elucidated the role of the triplet state in the non-radiative decay of DMABN, particularly in polar solvents. The potential energy surfaces of the S₁ and T₁ states have been investigated, revealing that a degeneration between these two states can occur at a twisted geometry of the dimethylamino group in polar environments like acetonitrile, but not in the gas phase or non-polar solvents such as cyclohexane nii.ac.jp. This degeneracy provides an efficient pathway for the population of the triplet state from the singlet excited state, thereby facilitating non-radiative decay nii.ac.jpnih.gov. The balance between the solvent polarity and the relative stabilities of the n-π* and π-π* configurations in the triplet manifold is a key factor controlling this non-radiative process nii.ac.jp.

    Time-resolved spectroscopic studies have provided further insights into the nature of the triplet state. Nanosecond time-resolved resonance Raman spectroscopy has indicated that the lowest triplet state (T₁) of DMABN possesses a planar or near-planar structure researchgate.net. This state is characterized by a significant localization of negative charge on the cyano group and a loosening of the phenyl ring structure, with conjugation extending to the amino group researchgate.net. The similarity of the triplet state spectra in both polar and non-polar solvents implies that the T₁ state has a single, well-defined structure, unlike the dual-natured singlet excited state researchgate.net.

    The lifetime of the triplet state is another important parameter. In acetonitrile, the decay of the twisted intramolecular charge transfer (TICT) state, observed through transient absorption, has a lifetime of approximately 4.8 ns, which is longer than the fluorescence decay of the ICT state (around 2.9 ns) acs.org. This has led to the suggestion that the species observed in transient absorption is distinct from the fluorescent ICT state acs.org. After its formation, the molecule can relax further from the initial excited state to a lower-lying triplet state within approximately 90 picoseconds in the gas phase acs.org.

    Influence of Molecular Structure on ICT

    The phenomenon of intramolecular charge transfer in DMABN is exquisitely sensitive to its molecular architecture. Subtle modifications to the structure can dramatically alter the photophysical properties by either promoting or hindering the formation of the charge-transfer state.

    DMABN Derivatives and Analogues

    The study of DMABN derivatives and analogues, where the molecular geometry is systematically altered, has been instrumental in validating the Twisted Intramolecular Charge Transfer (TICT) model. By sterically hindering or conformationally restricting the rotation of the dimethylamino group, researchers have been able to control the formation of the TICT state and observe the corresponding changes in the fluorescence properties.

    Introducing bulky substituents in the vicinity of the dimethylamino group can force it to adopt a twisted conformation even in the ground state, or alternatively, prevent it from reaching the fully twisted geometry in the excited state. A prime example is 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where two methyl groups are positioned ortho to the dimethylamino group.

    X-ray diffraction analysis reveals that the amino group in MMD is twisted by 57.4° with respect to the phenyl ring in the ground state. This significant pre-twisting leads to a weaker electronic coupling between the donor (dimethylamino) and acceptor (benzonitrile) moieties, as evidenced by a reduced molar absorption coefficient compared to DMABN.

    The fluorescence behavior of MMD is markedly different from that of DMABN. In the non-polar solvent n-hexane, MMD exhibits dual fluorescence, with emission from both a locally excited (LE) and an ICT state. The fluorescence quantum yield ratio of the ICT to the LE state (Φ'(ICT)/Φ(LE)) is 12.8. In contrast, in the highly polar solvent acetonitrile, only a single ICT emission band is observed. This is in stark contrast to DMABN, which only shows LE emission in non-polar solvents and dual fluorescence in polar media. The dipole moment of the ICT state of MMD has been determined to be approximately 16 D.

    CompoundSolventEmission Maxima (nm)Fluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ)
    DMABN Cyclohexane~340 (LE)~0.02~3.5 ns
    Acetonitrile~350 (LE), ~480 (ICT)LE: low, ICT: ~0.2LE: ps, ICT: ~3.4 ns
    MMD n-HexaneLE & ICT bandsΦ'(ICT)/Φ(LE) = 12.8-
    AcetonitrileSingle ICT band--

    Table 1: Photophysical data for DMABN and the sterically hindered derivative MMD in different solvents.

    To further probe the role of the twisting motion, molecules with conformationally restricted structures, where the dimethylamino group is held in a specific geometry by a bridging alkyl chain, have been synthesized and studied. These rigid analogues serve as models for either the planar (LE) or the twisted (ICT) state.

    Examples of such compounds include 4-(1-azetidinyl)benzonitrile (P4C), 4-(1-pyrrolidinyl)benzonitrile, and 4-(1-piperidinyl)benzonitrile, where the nitrogen of the amino group is part of a four, five, or six-membered ring, respectively. These cyclic structures limit the extent of twisting of the amino group.

    In the case of 4-(1-azetidinyl)benzonitrile (P4C), the introduction of fluoro-substituents on the phenyl ring has been shown to enhance non-radiative decay through internal conversion. For instance, in cyclopentane at 25°C, the fluorescence quantum yield (Φf) of P4C is 0.27 with a lifetime (τ) of 4.55 ns. In contrast, 2-fluoro-4-(1-azetidinyl)benzonitrile (P4CF2) has a significantly lower quantum yield of 0.02 and a much shorter lifetime of 0.14 ns. This is attributed to a lowering of the activation energy barrier for internal conversion.

    Another important class of conformationally restricted analogues are those where the dimethylamino group is part of a bicyclic system, such as in 6-cyanobenzoquinuclidine. In these molecules, the amino group is held in a geometry that is close to perpendicular to the phenyl ring, thus mimicking the TICT state. These compounds typically exhibit only the red-shifted ICT fluorescence, providing strong evidence for the TICT model.

    CompoundSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ)Internal Conversion Yield (ΦIC)
    P4C Cyclopentane0.274.55 ns0.03
    P4CF2 Cyclopentane0.020.14 ns0.93
    P4CF3 Cyclopentane0.110.85 ns0.35

    Table 2: Photophysical data for conformationally restricted DMABN analogues in cyclopentane at 25°C, demonstrating the effect of fluoro-substitution on non-radiative decay.

    Spectroscopic Investigations and Data Interpretation

    Time-Resolved Spectroscopy

    Time-resolved spectroscopy encompasses a range of techniques that monitor the evolution of a system following photoexcitation. In the context of DMABN, these methods have been crucial for tracking the formation and decay of the locally excited (LE) and ICT states, as well as subsequent vibrational relaxation processes. aip.orgacs.org

    Time-resolved fluorescence spectroscopy directly measures the decay of the LE and ICT emission bands, providing kinetic information about the charge transfer process. acs.orgaip.org In polar solvents, the fluorescence decay of the LE state and the rise of the ICT fluorescence often exhibit double exponential behavior. aip.org This is indicative of a reversible reaction between the LE and ICT states. aip.org The observation of identical time constants for the decay of the LE state and the rise of the ICT state supports a two-state model for the reversible LE ⇄ ICT reaction. aip.org

    The study of DMABN and related compounds using fluorescence upconversion has been employed to measure decay times at different temperatures, allowing for the determination of activation energies and pre-exponential factors for the ICT process. mpg.de However, the interpretation of these results can be complex due to the potential for photoproduct formation, which can affect the observed decay kinetics. aip.org Careful global analysis of the fluorescence response functions is necessary to obtain reliable kinetic and thermodynamic data. aip.org

    Table 1: Time Constants from Time-Resolved Fluorescence of DMABN in Acetonitrile (B52724)

    Stateτ₁ (ps)τ₂ (ps)
    LEVariable (ps range)Variable (ns range)
    ICTVariable (ps range)Variable (ns range)

    Note: The precise values of τ₁ and τ₂ are highly dependent on experimental conditions, particularly solvent and temperature. The double exponential decay reflects the reversible nature of the LE ⇄ ICT reaction. aip.org

    Transient absorption (TA) spectroscopy is a powerful technique for probing the excited-state dynamics of DMABN by monitoring changes in absorption following photoexcitation. acs.orgaip.orgacs.orgacs.org The TA spectrum of DMABN reveals several key features, including ground-state bleaching, stimulated emission, and excited-state absorption (ESA) bands. acs.org The interpretation of these bands has been a subject of considerable debate. acs.orgacs.orgnih.gov

    In both polar and nonpolar solvents, TA measurements have been used to track the kinetics of the internal conversion from the initially populated locally excited (LE) state to the charge transfer (CT) state. aip.orgnih.gov In methanol (B129727), for example, the decay of the LE state is observed with a time constant of approximately 4 ps, followed by the formation of the relaxed CT state with an 8 ps time constant. aip.org More detailed analyses have identified three distinct time constants: a rapid relaxation from the Franck-Condon La state to the lower LE Lb state in 0.3 ps, internal conversion to a vibrationally hot CT state in 2-2.4 ps, and subsequent vibrational relaxation within the CT state in 6 ps. acs.orgnih.gov

    The assignment of the various bands in the TA spectrum of DMABN has been a long-standing challenge. acs.orgdiva-portal.org In nonpolar solvents like n-hexane, the spectrum displays a strong ESA band around 1.65 eV (750 nm) and a weaker one near 2.70 eV (460 nm). acs.org In polar solvents, these bands decay with a time constant of about 4 ps, while new ESA bands appear around 2.95 eV (420 nm) and 3.80 eV (325 nm). acs.org

    A significant point of contention has been the assignment of the ESA band near 1.7 eV (ca. 700 nm). acs.orgnih.govdiva-portal.org Through nonadiabatic molecular dynamics simulations, this band has been attributed to the near-planar locally excited (LE) minimum on the S₁ state. acs.orgnih.govdiva-portal.org These simulations allow for the decomposition of the calculated TA spectrum into contributions from different molecular geometries, providing a more unambiguous assignment of spectral signals. acs.orgnih.govdiva-portal.org The simulations support the transformation from the LE structure to the twisted intramolecular charge transfer (TICT) structure via intramolecular rotation, without the involvement of other proposed intermediates like the rehybridized intramolecular charge transfer (RICT) state. nih.gov

    Table 2: Assignment of Transient Absorption Bands of DMABN

    Wavelength (nm)Energy (eV)AssignmentSolvent Condition
    ~750~1.65Excited-State Absorption (ESA) from S₁-LE stateNonpolar (e.g., n-hexane)
    ~460~2.70Excited-State Absorption (ESA) from S₁-LE stateNonpolar (e.g., n-hexane)
    ~420~2.95Excited-State Absorption (ESA) from ICT statePolar (e.g., acetonitrile)
    ~325~3.80Excited-State Absorption (ESA) from ICT statePolar (e.g., acetonitrile)

    Note: The assignments are based on a combination of experimental observations and theoretical simulations. acs.orgdiva-portal.org

    Femtosecond Stimulated Raman Spectroscopy (FSRS) is a technique that provides vibrational information with high temporal resolution, making it well-suited for studying the structural dynamics of DMABN during the ICT process. aip.orgnih.gov By probing changes in the Raman spectrum as a function of time after photoexcitation, FSRS can directly observe intramolecular reorganization. aip.org

    Studies using FSRS have provided a more complete picture of the reaction coordinate of the intramolecular charge transfer process. nih.gov For instance, the phenyl C=C stretching mode at 1607 cm⁻¹ in the ground state shifts to 1581 cm⁻¹ in the CT state. aip.orgnih.gov The kinetics of this shift, along with TA data, support an internal conversion from the LE to the CT state in 4-5 ps, followed by vibrational relaxation within the CT state manifold on a 6-8 ps timescale. aip.orgnih.gov

    FSRS has been instrumental in probing the dynamics of specific vibrational modes during the ICT process. The quinoidal C=C stretch at 1581 cm⁻¹ shows significant shifting and narrowing on a ~7 ps timescale, indicating that the quinoidal distortion is a key component of the CT reaction coordinate. aip.orgnih.gov Specifically, this peak narrows from 42 to 32 cm⁻¹ and blue-shifts from 1571 to 1581 cm⁻¹ with time constants of approximately 6.5 ps and 7.3 ps, respectively. aip.org

    FSRS studies with different Raman pump wavelengths have allowed for the investigation of various vibrational modes. acs.orgacs.orgnih.gov For example, a 330 nm Raman pump can probe the ring-breathing stretch (νph) at 764 cm⁻¹, the quinoidal C═C stretch (νCC) at 1582 cm⁻¹, and the nitrile stretch (νCN) at 2096 cm⁻¹ in the CT state. acs.orgnih.gov A 400 nm Raman pump can probe the C-H bending vibration (δCH) at 1174 cm⁻¹. acs.orgacs.orgnih.gov The observed spectral shifts of these modes on a 2-20 ps timescale have been analyzed in terms of vibrational anharmonicity and changes in molecular structure and hydrogen bonding during relaxation in the CT state. acs.orgnih.gov

    Table 3: Vibrational Mode Dynamics of DMABN in the CT State (Methanol)

    Vibrational ModeFrequency (cm⁻¹)Observed DynamicsTimescale (ps)
    Quinoidal C=C stretch (νCC)1582Upshift and narrowing~6-7
    C-H bending (δCH)1174Upshift followed by downshift~6-7 (upshift)
    Nitrile stretch (νCN)2096DownshiftVariable (2-20)
    Ring-breathing (νph)764Spectral shiftsVariable (2-20)

    Note: The dynamics of these modes provide detailed insights into the structural relaxation and energy dissipation pathways following charge transfer. acs.orgnih.gov

    Time-Resolved Infrared Spectroscopy (TRIR) is another valuable tool for investigating the structural dynamics of DMABN, particularly by probing the nitrile (C≡N) stretching vibration. rsc.org The frequency of the ν(CN) band is sensitive to the charge distribution in the molecule, making it an excellent reporter on the formation of the ICT state. rsc.org

    TRIR studies have shown that the conversion from the LE to the ICT state exhibits similar kinetic lifetimes in ionic liquids as in conventional organic solvents. rsc.org This suggests that the initial conversion is primarily governed by the intramolecular reorganization of DMABN. rsc.org Following the formation of the ICT state, the relaxation dynamics, as monitored by the shift in the ν(CN) frequency, reveal two distinct lifetimes. rsc.org The faster component is attributed to the dipolar relaxation of the solvent, while the slower component is related to the rotation of the dimethylamino group of DMABN. rsc.org

    Table 4: Compound Names

    Abbreviation/Common NameSystematic Name
    DMABN4-(Dimethylamino)benzonitrile
    DEABN4-(Diethylamino)benzonitrile
    TMABN4-Dimethylamino-3,5-dimethylbenzonitrile
    DMABE4-(Dimethylamino)benzoic acid ethyl ester
    NTC61-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline

    Time-Resolved Infrared Spectroscopy (TRIR)

    Investigation of Local Solvation Structure

    This compound (DMABN) serves as a sensitive molecular probe for investigating local solvation structures and dynamics, primarily through time-resolved infrared spectroscopy (TRIR). rsc.org The nitrile group (-C≡N) in the molecule is a particularly effective sensor of its microenvironment. The vibrational frequency of the nitrile bond, ν(CN), is highly sensitive to the surrounding solvent, allowing researchers to track changes in the local solvent shell. rsc.orgsigmaaldrich.com

    Upon photoexcitation, DMABN can transition from a locally excited (LE) state to an intramolecular charge-transfer (ICT) state. The significant charge separation in the ICT state, involving the nitrile bond, makes its vibrational frequency a direct indicator of solvent interactions. rsc.org Studies have shown that the relaxation of the ICT state exhibits distinct lifetime components that are dependent on the solvent environment. A fast time component is generally attributed to the dipolar relaxation of the solvent molecules reorganizing around the newly formed, highly polar ICT state. A slower component is related to intramolecular structural changes, such as the rotation of the dimethylamino group. rsc.orgsigmaaldrich.com

    The conversion kinetics from the LE to the ICT state have been found to be similar in conventional organic solvents and more complex media like ionic liquids. This suggests that the LE-ICT conversion is predominantly governed by the intramolecular reorganization of DMABN itself, rather than by the bulk dynamics of the surrounding solvent. rsc.orgsigmaaldrich.com Computational approaches, including the use of the Polarisable Continuum Model (PCM) and models with explicit solvent molecules, complement experimental data by simulating the solvent environment to understand these short-time behaviors. nih.gov

    UV Absorption and Fluorescence Emission Spectroscopy

    The photophysical behavior of this compound is characterized by its remarkable dual fluorescence, a phenomenon highly dependent on solvent polarity. ias.ac.innih.gov In nonpolar solvents like cyclohexane, DMABN exhibits a single fluorescence band. However, in polar solvents such as dichloromethane (B109758) and acetonitrile, its emission spectrum splits into two distinct bands. nih.govresearchgate.net

    This dual fluorescence is explained by the existence of two different emissive excited states: a locally excited (LE) state and an intramolecular charge-transfer (ICT) state, often referred to as a twisted intramolecular charge-transfer (TICT) state. ias.ac.inresearchgate.netnih.gov The LE state is less polar and is responsible for the higher-energy emission band (often called the "normal" band), which is relatively insensitive to solvent polarity. The ICT state is highly polar, formed by a twist of the dimethylamino group relative to the benzonitrile (B105546) moiety, and it gives rise to a lower-energy, red-shifted "anomalous" band. nih.govdiva-portal.org The stabilization of the highly polar ICT state in polar solvents brings its energy level below that of the LE state, making emission from this state favorable. ias.ac.innih.gov

    The absorption and emission characteristics are summarized in the table below for various solvents.

    SolventAbsorption λmax (nm)Emission λmax (LE) (nm)Emission λmax (ICT) (nm)
    Cyclohexane~295~340-
    Tetrahydrofuran~300~350~460
    Acetonitrile~300~350~470
    Water~298~360~490

    This table is generated from data presented in scientific literature. nih.govresearchgate.net The exact peak positions can vary slightly between different studies.

    Excitation Wavelength Dependence

    The fluorescence emission of this compound demonstrates a clear dependence on the excitation wavelength, particularly in polar solvents where dual fluorescence is observed. nih.gov Studies have shown that the fluorescence excitation spectra are different when monitored at the LE emission band versus the ICT emission band. nih.gov This finding suggests the presence of at least two distinct, stable conformers of the molecule in the ground state that are in equilibrium at room temperature. nih.gov

    Upon excitation with different wavelengths, these different ground-state populations can be selectively excited, leading to variations in the relative intensities of the LE and ICT emission bands. Theoretical calculations, such as density functional theory (DFT), support the hypothesis that these different ground-state conformers lead to the two close-lying excited states (LE and ICT) responsible for dual fluorescence. nih.gov Furthermore, investigations into the photodynamics of DMABN have shown that excess excitation energy can influence the efficiency of non-radiative decay channels, which in turn affects the observed fluorescence. For instance, in jet-cooled experiments, the fluorescence excitation spectrum collapses at excess energies above a certain threshold, indicating the onset of a rapid non-radiative process linked to the formation of the ICT state. acs.org

    Fluorescence Anisotropy Measurements

    Fluorescence anisotropy is a powerful technique used to probe the rotational dynamics and changes in the size and shape of a molecule in its excited state. For this compound, these measurements provide critical insights into the structural differences between the LE and ICT states. The fundamental principle is that the rotational motion of a fluorophore during the lifetime of its excited state causes depolarization of the emitted fluorescence. Smaller molecules or molecules with a more spherical shape will rotate faster, leading to lower anisotropy values, while larger or more restricted molecules will exhibit higher anisotropy.

    In the context of DMABN's dual fluorescence, anisotropy measurements help to distinguish the contributions of the LE and ICT states. The formation of the twisted ICT state from the more planar LE state involves a significant conformational change. This structural rearrangement can alter the molecule's hydrodynamic volume and its rotational diffusion properties, which would be reflected in time-resolved anisotropy decay measurements. While the limiting fluorescence anisotropy (the value in the absence of rotational motion) is theoretically close to 0.4 for single-photon excitation, the observed steady-state and time-resolved values provide information about the rotational correlation times of the emitting species. github.io By selectively exciting DMABN and monitoring the anisotropy across its dual-emission spectrum, researchers can gain a more detailed understanding of the distinct structural nature and formation dynamics of the LE and ICT states.

    Environmental Effects on Dmabn Photophysics

    Solvent Effects on Excited States and Dynamics

    The solvent environment plays a critical role in dictating the photophysical pathways available to photoexcited DMABN. Upon excitation, DMABN initially populates a locally excited (LE) state, which is characterized by a planar geometry and a moderate dipole moment. In environments of sufficient polarity, it can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile (B105546) ring, to form a highly polar twisted intramolecular charge transfer (TICT) state. The relative stabilization of these two states by the solvent governs the resulting fluorescence spectrum.

    Solvent polarity is the most dominant factor influencing the dual fluorescence of DMABN. In nonpolar solvents such as cyclohexane, DMABN exhibits only a single, higher-energy fluorescence band. mdpi.comnih.gov This emission is attributed to the relaxation from the near-planar LE state. nih.govacs.org As the polarity of the solvent increases, a second, "anomalous" fluorescence band appears at a lower energy (a significant red-shift). mdpi.comias.ac.in This band, corresponding to emission from the TICT state, becomes more intense and shifts further to the red with increasing solvent polarity. mdpi.comias.ac.in

    This behavior is a direct consequence of the large dipole moment of the TICT state compared to the LE state. Polar solvent molecules arrange themselves around the excited DMABN molecule in a process known as solvation. This solvent reorganization provides substantial stabilization for the highly polar TICT state, lowering its energy relative to the LE state. In highly polar solvents like acetonitrile (B52724) and water, the stabilization is so significant that the TICT emission can become the dominant feature of the spectrum. mdpi.com

    Time-resolved spectroscopic studies have elucidated the dynamics of this process. For instance, in acetonitrile, the conversion from the LE state to the TICT state is observed to occur on a timescale of a few picoseconds. nih.govrsc.org Transient absorption measurements show a decay of the LE absorption band that coincides with the rise of the ICT band, with a lifetime of approximately 4 picoseconds in acetonitrile. nih.gov

    Table 1: Effect of Solvent Polarity on DMABN Fluorescence Maxima
    SolventDielectric Constant (ε)LE Emission Max (nm)TICT Emission Max (nm)
    Cyclohexane2.02~350Not Observed
    Tetrahydrofuran (THF)7.58~360~460
    Acetonitrile37.5~360~470
    Water80.1Not prominent~490

    Data compiled from various spectroscopic studies. mdpi.com Wavelengths are approximate and can vary slightly between studies.

    In protic solvents, such as alcohols or water, specific hydrogen bonding interactions provide an additional layer of complexity to the photophysics of DMABN. While the dual fluorescence phenomenon is also present in aprotic polar solvents, ruling out hydrogen bonding as the primary cause, it can significantly modulate the excited state dynamics. mdpi.comnih.gov

    Time-resolved infrared (TRIR) spectroscopy has been employed to directly probe these interactions. In a study using butanol as a polar protic solvent, the nitrile (C≡N) stretching vibration of the excited DMABN molecule was monitored. rsc.org The results showed that the C≡N infrared absorption band of the ICT state develops from a single peak into a doublet. rsc.org This splitting is direct evidence for the co-existence of two distinct ICT species: one that is hydrogen-bonded at the nitrile group and another that is not, which is similar to the state formed in aprotic solvents. rsc.org

    The kinetics of the formation of the hydrogen-bonded species occur on timescales consistent with dipolar solvation relaxation. rsc.org At equilibrium in butanol, the ratio of the hydrogen-bonded to the non-bonded ICT state is approximately 3:1, indicating a strong preference for the hydrogen-bonded configuration. rsc.orgresearchgate.net These specific interactions can further stabilize the charge-transfer character of the TICT state, contributing to the red-shift observed in these solvents.

    The formation of the TICT state from the LE state requires a significant conformational change—the twisting of the dimethylamino group. The viscosity of the solvent can therefore exert a mechanical constraint on this motion. In highly viscous environments, the torsional movement required to reach the TICT geometry is hindered. mdpi.com

    This impedance of the twisting motion directly affects the efficiency of the LE-to-TICT conversion. As a result, an increase in solvent viscosity can lead to a decrease in the intensity of the TICT fluorescence band and a corresponding increase in the intensity of the LE band. nih.gov This is because more molecules are forced to relax via emission from the LE state as the pathway to the TICT state is kinetically disfavored. This property has led to the consideration of DMABN and related compounds as "molecular rotors," where their fluorescence properties can be used to probe the microviscosity of their local environment. nih.gov However, separating the effects of viscosity from those of polarity can be challenging, as changes in one often accompany changes in the other. nih.gov

    To bridge the gap between studies of isolated molecules in the gas phase and molecules in bulk solvent, micro-solvation studies are performed. In these experiments and calculations, a single DMABN molecule is complexed with a small, well-defined number of solvent molecules to form a cluster. mdpi.comnih.gov These clusters, often generated in supersonic jets, allow for a detailed investigation of the initial steps of solvation. dtic.mil

    Theoretical models frequently combine a polarizable continuum model (PCM) with the inclusion of a few explicit solvent molecules to accurately simulate the immediate environment of the chromophore. mdpi.comnih.gov Studies have shown that even a single polar solvent molecule, such as acetonitrile or water, complexed with DMABN can induce significant changes in its photophysical properties. dtic.mil For example, the DMABN-(acetonitrile)₁ cluster exhibits a large red-shift in its absorption spectrum, indicating that the charge-transfer state is stabilized even by one solvent molecule. dtic.mil Computational work has suggested that having at least one solvent molecule at each polar end of DMABN (the dimethylamino and cyano groups) is the minimal system needed to adequately describe the fundamental solvent effects. nih.gov

    Deep Eutectic Solvents (DES) are a class of solvents formed by mixing a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) with a hydrogen bond donor (like urea, glycerol, or carboxylic acids). mdpi.com They are characterized by low volatility, biodegradability, and high potential for forming hydrogen bonds. mdpi.com

    While specific photophysical studies of DMABN in DES are not widely reported, the known properties of these solvents allow for informed predictions about their potential effects.

    Hydrogen Bonding : Given that DES components are potent hydrogen bond donors and acceptors, significant interactions with both the cyano and dimethylamino groups of DMABN are expected. mdpi.com This would likely lead to strong stabilization of the TICT state, similar to the effects observed in protic solvents.

    Viscosity : DES are generally more viscous than conventional organic solvents. This high viscosity would be expected to hinder the twisting motion required for TICT formation, potentially increasing the emission from the LE state, as described in the viscosity effects section.

    The interplay between strong stabilizing hydrogen bond interactions and high mechanical viscosity would likely result in complex photophysical behavior for DMABN in these novel solvent systems.

    Gas Phase Studies

    To understand the intrinsic properties of DMABN, free from any solvent interactions, studies are conducted in the gas phase. These experiments typically utilize supersonic jet expansions, where a gas is expanded from a high-pressure region into a vacuum. umn.eduias.ac.in This process produces a stream of isolated molecules that are cooled to very low rotational and vibrational temperatures, simplifying their electronic spectra. ias.ac.innih.gov

    In the gas phase, isolated DMABN molecules consistently show only a single fluorescence band corresponding to the LE state. nih.govacs.org The anomalous, red-shifted TICT emission is absent because there is no polar environment to stabilize the highly polar charge-transfer state. acs.org The energy barrier for the LE → TICT conversion in the isolated molecule is positive, meaning the LE state is the lower-energy excited state. nih.gov

    Femtosecond pump-probe experiments on gas-phase DMABN have been crucial for mapping its ultrafast photodynamics immediately following excitation, revealing rapid internal conversion processes between initial excited states before relaxation on the lowest excited state potential energy surface. nih.govacs.org These gas-phase studies provide a fundamental baseline, confirming that the formation of the emissive TICT state is not an intrinsic property of the molecule itself, but is instead induced and controlled by its external environment.

    Table 2: Comparison of DMABN Excited State Energies (in eV)
    State/TransitionGas PhaseAcetonitrile Solution
    Absorption (LE, S₁)4.13~3.86
    Absorption (CT, S₂)4.574.24
    Fluorescence (LE)3.683.44
    Fluorescence (TICT)3.55 (extrapolated)2.52

    Data compiled from experimental and computational studies. nih.gov

    Cryogenic Rare Gas Matrices

    To isolate the intrinsic photophysics of DMABN from the complexities of solvent interactions, researchers have studied it in cryogenic rare gas matrices. In this technique, individual DMABN molecules are trapped within a solid, inert matrix of a noble gas (like Neon, Argon, Krypton, or Xenon) at very low temperatures. This environment rigidly holds the molecule, preventing the large-scale structural rearrangements, such as the full twisting of the dimethylamino group, that are necessary for TICT state formation in solution.

    Studies of DMABN in matrices of Ne, Ar, Kr, and Xe show that upon UV excitation, the primary emission observed is phosphorescence, with a lifetime of approximately 1.5 seconds. acs.org Fluorescence from the initially excited singlet state is not detected. This indicates that in the constrained environment of the matrix, the dominant relaxation pathway from the excited singlet state (S₁) is intersystem crossing (ISC) to the triplet state (T₁), from which phosphorescence occurs.

    The absence of the anomalous, charge-transfer fluorescence band that is characteristic of DMABN in polar solvents provides strong evidence that this emission is tied to a significant conformational change. acs.org The rigid matrix cage effectively blocks the twisting motion required to form the TICT state, thus shutting down that radiative decay channel.

    The choice of rare gas for the matrix material has a pronounced effect on the photophysical properties of the trapped DMABN, a phenomenon known as the external heavy atom effect. This effect describes how the presence of a heavy atom (one with a high atomic number) in the vicinity of a molecule can enhance spin-orbit coupling. Increased spin-orbit coupling facilitates spin-forbidden processes, such as intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀).

    In the case of DMABN, as the matrix is changed from lighter rare gases to heavier ones (Ne → Ar → Kr → Xe), the rate of intersystem crossing is significantly enhanced. acs.org This is observed through changes in the phosphorescence excitation spectra and lifetime. The heavy atoms of the matrix (especially Kr and Xe) increase the probability that the excited singlet state will convert to the triplet state.

    The table below summarizes the observed effects of different rare gas matrices on the phosphorescence of DMABN.

    Matrix GasAtomic Number (Z)Observed Primary EmissionPhosphorescence Lifetime (s)Key Observation
    Neon (Ne)10Phosphorescence~1.5Baseline ISC rate.
    Argon (Ar)18Phosphorescence~1.5Similar to Neon, minimal heavy atom effect.
    Krypton (Kr)36Phosphorescence< 1.5 (shortened)Noticeable enhancement of ISC due to heavy atom effect.
    Xenon (Xe)54PhosphorescenceSignificantly shortenedStrongest enhancement of ISC, demonstrating a pronounced external heavy atom effect.

    Note: The data is based on findings from studies on DMABN in cryogenic matrices. acs.org Lifetimes are approximate and shown for comparative purposes.

    This systematic enhancement of intersystem crossing with the increasing atomic number of the matrix gas is a classic demonstration of the external heavy atom effect and highlights how even non-bonding interactions with an inert environment can fundamentally alter the de-excitation pathways of a molecule like DMABN. acs.org

    Q & A

    Basic: What are the recommended synthetic routes and purification methods for DMABN and its derivatives?

    DMABN derivatives, such as 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (Compound 22), are synthesized via phthalide intermediates. A typical protocol involves:

    • Stepwise alkylation using 5-cyanophthalide under Grignard conditions (e.g., reaction with 4-fluorophenylmagnesium bromide) followed by quenching with dimethylamine .
    • Chromatographic purification (e.g., silica gel chromatography) to isolate products, yielding ~79% purity. Enantiomers are resolved via diastereomeric salt formation using tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) .

    Basic: How is structural characterization of DMABN derivatives performed?

    Key techniques include:

    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, hydroxyl and cyanomethyl groups in Compound 22 show distinct shifts at δ 4.8–5.2 ppm and δ 118–120 ppm, respectively .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., C22_{22}H25_{25}FN2_2O6_6 for oxalate salts) .

    Advanced: How can enantiomers of DMABN derivatives be resolved for chiral studies?

    • Diastereomeric salt formation : Treat racemic mixtures with enantiopure tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) to precipitate diastereomers. This method achieves ~14–15% yield for pure enantiomers .
    • Chiral HPLC : Complementary to salt formation, using chiral stationary phases (e.g., amylose-based columns) for analytical separation.

    Advanced: What experimental and computational methods elucidate the intramolecular charge transfer (ICT) mechanisms in DMABN?

    The ICT process involves competing models:

    • Twisted ICT (TICT) : Supported by femtosecond transient IR spectroscopy and CASSCF calculations, showing a planar locally excited (LE) state transitioning to a twisted CT state .
    • Pseudo-Jahn–Teller ICT (PICT) : Ruled out for DMABN due to lack of symmetry-breaking reorganization .
    • Hybrid approaches : Combine time-resolved spectroscopy (e.g., fs-TA) with DFT/MRCI calculations to map potential energy surfaces .

    Advanced: How do solvent polarity and temperature affect DMABN’s excited-state dynamics?

    • Solvent effects : In polar solvents (e.g., acetonitrile), dual fluorescence (LE and CT bands) is observed. Use Kamlet–Taft parameters to correlate emission energy with solvent polarity .
    • Temperature-dependent kinetics : Arrhenius analysis reveals activation energies (e.g., k=135×109s1k = 135 \times 10^9 \, \text{s}^{-1} at 75°C vs. 0.14×109s10.14 \times 10^9 \, \text{s}^{-1} at -45°C) for CT state formation .

    Advanced: What computational strategies predict DMABN’s excitation energies and excited-state geometries?

    • Ab initio methods : CASSCF optimizations with active spaces (e.g., 12 electrons in 9 orbitals) to model LE and CT states .
    • TD-DFT with tuned functionals : OT-LRC-ωPBEh for accurate charge-transfer excitation energies .

    Advanced: How are halogen-bonding interactions between DMABN and haloforms studied?

    • UV-Vis titration : Benesi–Hildebrand analysis to determine binding constants (KbK_b) for complexes with CHI3_3 or CHBr3_3 .
    • NMR chemical shift analysis : Monitor proton shifts in haloforms (e.g., CHI3_3) upon DMABN addition to infer H-bonding vs. X-bonding .

    Advanced: What are the photodegradation pathways of DMABN under UV irradiation?

    • Mechanism : Photooxidation generates radical cations (DMABN+^{•+}), which undergo H-atom shifts and demethylation to yield 4-(methylamino)benzonitrile (MABN) .
    • Analytical tracking : Use laser flash photolysis with transient absorption spectroscopy to monitor decay kinetics .

    Advanced: How to reconcile contradictory models for DMABN’s ICT mechanism?

    • Multi-method validation : Combine ultrafast spectroscopy (fs-TA, transient IR) with quantum chemical calculations to distinguish TICT from RICT/PICT .
    • Critical solvent studies : Compare gas-phase (no solvent effects) vs. solution-phase data to isolate intrinsic molecular dynamics .

    Advanced: How are DMABN analogs designed for structure-activity relationship (SAR) studies?

    • Key modifications :
      • Electron-withdrawing groups : Replace CN with Br (e.g., Compound 23) to alter ICT efficiency .
      • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) to probe conformational flexibility .
    • Screening : Use fluorescence quantum yield and radiative rate constants (krk_r) as SAR metrics .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.